molecular formula C10H17N3O2 B068646 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol CAS No. 175137-37-8

2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

Cat. No.: B068646
CAS No.: 175137-37-8
M. Wt: 211.26 g/mol
InChI Key: MTBAXQNZHKKRDV-UHFFFAOYSA-N
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Description

2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol is a chemical compound with the molecular formula C₁₀H₁₇N₃O₂. It is a pyrimidine derivative, characterized by the presence of an amino group at the 2-position, a butyl group at the 5-position, and a methoxymethyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxymethyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrimidine compounds .

Scientific Research Applications

2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The amino group at the 2-position and the methoxymethyl group at the 6-position play crucial roles in its binding affinity and specificity towards target enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: Similar structure but with a methyl group instead of a butyl group.

    2-Amino-5-ethyl-6-(methoxymethyl)pyrimidin-4-ol: Similar structure but with an ethyl group instead of a butyl group.

    2-Amino-5-butyl-4-hydroxypyrimidine: Similar structure but lacking the methoxymethyl group.

Uniqueness

2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol is unique due to the presence of both the butyl and methoxymethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-5-butyl-4-(methoxymethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-3-4-5-7-8(6-15-2)12-10(11)13-9(7)14/h3-6H2,1-2H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBAXQNZHKKRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C(NC1=O)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384572
Record name 2-amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-37-8
Record name 2-amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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